3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole group at position 4. The pyridazine is linked via an amino group to a 4-substituted phenyl ring, which is further attached to a 3,4-dimethylbenzamide moiety.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-4-5-18(14-16(15)2)23(30)25-20-8-6-19(7-9-20)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUAISPDEXNGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, identified by its CAS number 1019105-86-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The compound's structure includes a benzamide moiety and a pyrazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1019105-86-2 |
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.5 g/mol |
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases associated with cancer progression and inflammation.
Target Kinases
The primary target identified for this compound includes members of the PI3K family , particularly the catalytic alpha isoform PIK3CA . Inhibition of PIK3CA has been linked to reduced cancer cell proliferation and invasion, making it a promising target for cancer therapy .
Biological Activities
Research indicates that 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often fall below 10 µM, indicating potent anti-proliferative properties .
- The compound's inhibition of PIK3CA may contribute to its effectiveness in reducing tumor growth and enhancing apoptosis in cancer cells.
- Anti-inflammatory Properties :
- Cholinesterase Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide:
- In Vitro Studies :
- Molecular Docking Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analog: N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine
A closely related compound, N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (reported in ), shares the pyridazine-pyrazole backbone but lacks the 3,4-dimethylbenzamide group. Key differences include:
- Substituents : The target compound has a 3,4-dimethylbenzamide group, enhancing lipophilicity (predicted logP ~3.5 vs. ~2.8 for the analog), which may improve membrane permeability.
Table 1: Structural and Predicted Property Comparison
| Property | Target Compound | N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine |
|---|---|---|
| Molecular Weight | 428.47 g/mol | 265.31 g/mol |
| Key Substituents | 3,4-Dimethylbenzamide, 3-methylpyrazole | 4-Methylphenyl, pyrazole |
| Hydrogen-Bond Donors/Acceptors | 3/5 | 2/3 |
| Predicted logP | ~3.5 | ~2.8 |
Electronic and Steric Effects
In contrast, analogs with bulkier substituents (e.g., ethyl or aryl groups) show reduced solubility but increased selectivity in kinase inhibition assays .
Crystallographic Insights
The crystal structure of N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () reveals:
- Pyridazine-Pyrazole Dihedral Angle : 12.5°, indicating moderate planarity.
- Hydrogen Bonding : N—H···N interactions stabilize the lattice.
The target compound’s benzamide group likely introduces additional intermolecular interactions (e.g., C=O···H—N), which could influence crystallinity and solubility. Such structural data are typically derived using software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
